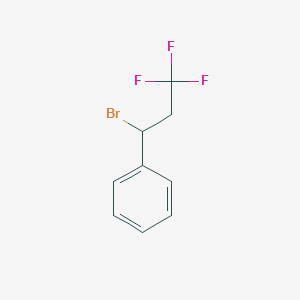

(1-Bromo-3,3,3-trifluoropropyl)benzene

CAS No.: 3238-20-8

Cat. No.: VC4097435

Molecular Formula: C9H8BrF3

Molecular Weight: 253.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3238-20-8 |

|---|---|

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 253.06 |

| IUPAC Name | (1-bromo-3,3,3-trifluoropropyl)benzene |

| Standard InChI | InChI=1S/C9H8BrF3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |

| Standard InChI Key | AYKUFAYXLNQFMV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)Br |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzene ring bonded to a three-carbon chain terminating in a trifluoromethyl group (-CF₃) and a bromine atom at the first carbon. This structure is represented by the SMILES notation C1=CC=C(C=C1)C(CC(F)(F)F)Br and the InChIKey AYKUFAYXLNQFMV-UHFFFAOYSA-N . The trifluoropropyl group imparts hydrophobicity and metabolic stability, while the bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions.

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrF₃ | |

| Molecular Weight | 253.06 g/mol | |

| IUPAC Name | (1-Bromo-3,3,3-trifluoropropyl)benzene | |

| SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)Br |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method involves brominating 2- or 4-trifluoromethoxyaniline using N-bromosuccinimide (NBS) in an acidic medium, followed by deamination to yield the target compound with >99.5% purity . This approach minimizes polybrominated byproducts through careful control of electrophilic bromine release. Alternative routes include palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling of (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with aryl halides .

Industrial-Scale Manufacturing

Industrial processes employ continuous-flow reactors to optimize yield and purity. Post-reaction purification via fractional distillation or recrystallization ensures compliance with pharmaceutical-grade standards . Scalability challenges, such as managing exothermic reactions and bromine handling, are mitigated through automated systems and inert atmospheres .

Applications in Organic Synthesis and Materials Science

Trifluoromethylation Reactions

The compound serves as a precursor for introducing trifluoromethyl groups into alkenes and alkynes under copper or palladium catalysis. For example, it participates in oxidative trifluoropropylation reactions with aryl aldehydes to form β-trifluoromethyl ketones, key intermediates in agrochemicals .

Polymer and Coating Development

Incorporating the trifluoropropyl moiety into polymers enhances thermal stability and chemical resistance. Fluorinated coatings derived from this compound are used in aerospace and electronics for their dielectric properties and moisture repellency.

Table 2: Representative Applications

| Application | Mechanism | Outcome |

|---|---|---|

| Pharmaceutical intermediates | Nucleophilic substitution of Br | Bioactive molecule synthesis |

| Liquid crystals | Cross-coupling with aryl boronic acids | High-performance displays |

Recent Advances and Future Directions

Recent studies highlight its role in photoredox catalysis for C-F bond activation, enabling greener synthesis routes . Ongoing research explores its potential in metal-organic frameworks (MOFs) for gas storage and catalysis. Challenges remain in reducing synthesis costs and improving regioselectivity in polyfluorinated systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume